2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide
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Description
2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C19H19N5O5S and its molecular weight is 429.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Anticonvulsant Activity
Compounds with structures involving imidazolyl and acetamide groups have been synthesized and assessed for anticonvulsant activities. A study by Aktürk et al. (2002) explored omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, identifying compounds with significant activity against seizures induced by maximal electroshock (MES) (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
PET Tracers for Imaging
Gao, Wang, and Zheng (2016) reported the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives. These compounds were prepared for potential use as PET tracers, aiming to image nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), showcasing their application in diagnostic imaging (Gao, Wang, & Zheng, 2016).
Anticancer Agents
The synthesis of 5-methyl-4-phenyl thiazole derivatives, including compounds with thioacetamide functionalities, has been investigated for their potential as anticancer agents. Evren et al. (2019) highlighted the selective cytotoxicity of these compounds against certain cancer cell lines, emphasizing their therapeutic potential (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antimicrobial and Antioxidant Agents
Naraboli and Biradar (2017) focused on the design and synthesis of benzodiazepines bearing benzimidazole/benzothiazole and indole moieties. These compounds exhibited notable antimicrobial and antioxidant activities, suggesting their utility in treating infections and oxidative stress (Naraboli & Biradar, 2017).
Properties
IUPAC Name |
2-[5-methoxy-2-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5S/c1-22-8-7-20-19(22)30-12-15-9-16(25)17(29-2)10-23(15)11-18(26)21-13-3-5-14(6-4-13)24(27)28/h3-10H,11-12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAIMFCECCYYAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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